
4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine is a chemical compound characterized by its unique structure, which includes a six-membered ring containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of 4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine involves several steps. One common method includes the reaction of 1-chloropropane-2-sulfonyl chloride with 2,3-dimethylthiomorpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones, while reduction can revert these oxidized forms back to the thiomorpholine.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.
Scientific Research Applications
4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine can be compared with other similar compounds, such as:
4-[(2S)-1-chloropropane-2-sulfonyl]thiomorpholine: This compound has a similar structure but lacks the dimethyl groups on the thiomorpholine ring, which may affect its reactivity and applications.
4-[(2S)-1-chloropropane-2-sulfonyl]-1,2,2-trimethylpiperazine:
Properties
Molecular Formula |
C9H18ClNO2S2 |
|---|---|
Molecular Weight |
271.8 g/mol |
IUPAC Name |
4-(1-chloropropan-2-ylsulfonyl)-2,3-dimethylthiomorpholine |
InChI |
InChI=1S/C9H18ClNO2S2/c1-7(6-10)15(12,13)11-4-5-14-9(3)8(11)2/h7-9H,4-6H2,1-3H3 |
InChI Key |
RDLIAUGHFVPGND-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SCCN1S(=O)(=O)C(C)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


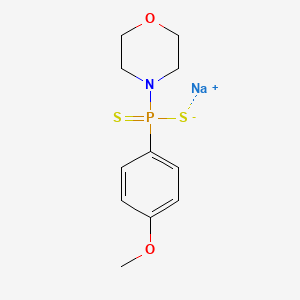
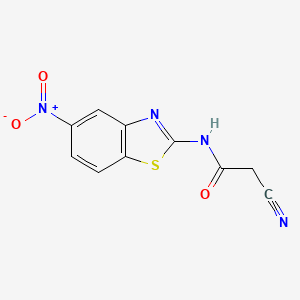
![1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B12856550.png)
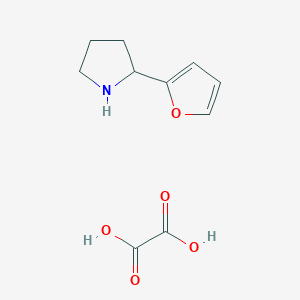
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone](/img/structure/B12856560.png)
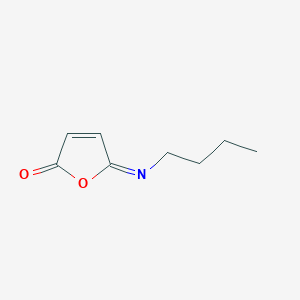
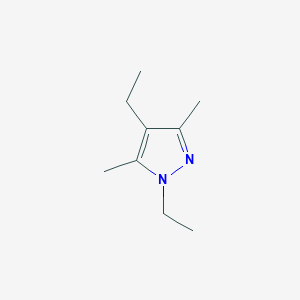
![2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One](/img/structure/B12856590.png)
![3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B12856598.png)
![(4'-Chloro-3'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12856599.png)
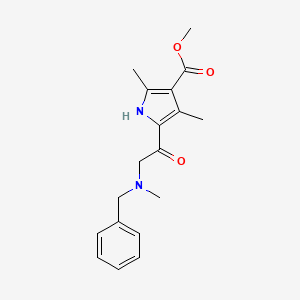
![4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid](/img/structure/B12856622.png)
![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12856625.png)

